N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide
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Overview
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide is a complex organic compound characterized by a pyridazine ring substituted with a phenyl group and an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and the isobutyramide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents. Examples include:
- N-(3-(6-oxo-3-methylpyridazin-1(6H)-yl)propyl)isobutyramide
- N-(3-(6-oxo-3-ethylpyridazin-1(6H)-yl)propyl)isobutyramide
Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-methyl-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)17(22)18-11-6-12-20-16(21)10-9-15(19-20)14-7-4-3-5-8-14/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBHICAGUYIKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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